4-FLUORO-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE
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Overview
Description
4-Fluoro-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, thiophene, oxadiazole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the sulfonamide group. Common synthetic routes may include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent can form the oxadiazole ring.
Attachment of the Thiophene Group: The thiophene group can be introduced through a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination reactions using reagents such as Selectfluor.
Formation of the Sulfonamide Group: This step typically involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
4-Fluoro-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors, light-emitting diodes (OLEDs), and other advanced materials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site . The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene share the thiophene ring structure and exhibit similar chemical properties.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as 2-amino-1,3,4-thiadiazole, have similar reactivity and applications.
Sulfonamide Derivatives: Other sulfonamide compounds, such as sulfanilamide, share the sulfonamide functional group and exhibit similar biological activities.
Uniqueness
4-Fluoro-N-{[3-(thiophene-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications in various fields.
Properties
IUPAC Name |
4-fluoro-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O3S2/c14-9-3-5-10(6-4-9)22(18,19)15-8-12-16-13(17-20-12)11-2-1-7-21-11/h1-7,15H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMRTLGMFHZTRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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